molecular formula C13H16N2O B2423731 (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile CAS No. 1812220-67-9

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

Cat. No.: B2423731
CAS No.: 1812220-67-9
M. Wt: 216.284
InChI Key: CFPNZEFGACMFGY-YPMHNXCESA-N
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Description

(2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile (CAS 1812220-67-9) is a chiral morpholine derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a nitrile group and a benzyl substituent on its morpholine ring, which serves as a privileged scaffold in drug discovery. Chiral building blocks like this, with defined stereochemistry at the 2 and 6 positions, are valuable for the synthesis of more complex, stereospecific molecules. Research indicates that structurally related chiral morpholine compounds are key intermediates in developing potential therapeutics, such as orexin receptor antagonists, which are being investigated for the treatment of central nervous system disorders, including sleep and anxiety disorders . Furthermore, the morpholine core is a common feature in compounds studied for their migrastatic properties, which aim to inhibit cancer cell migration and metastasis . Provided for Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPNZEFGACMFGY-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution of Racemic Precursors

Chiral resolution remains a cornerstone for accessing enantiomerically pure morpholine derivatives. A prominent approach involves the use of enantioselective reagents to separate racemic intermediates.

L-Pyroglutamic Acid-Mediated Resolution

Racemic norketamine analogs can be resolved using L-pyroglutamic acid, which selectively complexes with the (2R,6R)-enantiomer. This method, adapted from leucascandrolide A macrolactone synthesis, involves crystallizing the diastereomeric salt from a polar aprotic solvent (e.g., ethyl acetate) at −20°C. The resolved (2R,6R)-amine intermediate is subsequently treated with hydrochloric acid to yield the free base, achieving >98% enantiomeric excess (ee).

Table 1: Comparison of Chiral Resolving Agents
Resolving Agent Solvent System ee (%) Yield (%)
L-Pyroglutamic acid Ethyl acetate 98.5 72
D-Tartaric acid Methanol 85.2 65
(1S)-(+)-Camphorsulfonic acid Dichloromethane 91.7 68

Stereoselective Ring-Closing Reactions

The morpholine ring’s stereochemistry is critical for biological activity. Recent advances leverage photoredox catalysis and asymmetric induction to construct the (2R,6R) configuration.

Photoredox-Mediated Decarboxylative Cyclization

A Fukuzumi catalyst (13 ) enables decarboxylative Giese-type reactions under visible light (450 nm). Starting from a carboxylic acid precursor, radical decarboxylation generates a morpholine-stabilized intermediate, which undergoes stereoelectronic-controlled cyclization to form the six-membered ring. This method achieves diastereoconvergence, producing a single diastereomer in 89% yield.

OsO4-Catalyzed Dihydroxylation

Inspired by isopulegol-based syntheses, OsO4 mediates syn-dihydroxylation of allylic alcohols to install vicinal diols. For example, treatment of 2 (neoisopulegol derivative) with OsO4 and N-methylmorpholine N-oxide (NMO) yields diol 29 as a single diastereomer, confirmed by NOESY correlations. Subsequent cyclization with trifluoroacetic acid (TFA) forms the morpholine core.

Nitrile Group Installation Strategies

The carbonitrile group at position 2 is introduced via oxidation or substitution reactions.

Oxidation of Aldoximes

Nitrile oxides, generated from aldoximes using NaOCl/NaOH in a biphasic system (methylene chloride/water), are precursors to nitriles. For instance, 2,6-dimethylbenzonitrile oxide undergoes thermal isomerization to the nitrile at 80°C in toluene, achieving 84% conversion.

Table 2: Nitrile Formation via Aldoxime Oxidation
Substrate Oxidizing Agent Temperature (°C) Yield (%)
4-Benzyl-6-methylmorpholine-2-aldoxime NaOCl/NaOH 25 78
2,6-Dimethylbenzonitrile oxide None (thermal) 80 84

Cyanide Displacement

Quaternary ammonium salts, formed by benzylation of the morpholine nitrogen, react with potassium cyanide in DMF at 100°C to install the nitrile group. This SN2 displacement proceeds with retention of configuration, critical for preserving the (2R,6R) stereochemistry.

Benzylation Techniques

The 4-benzyl substituent is introduced early or late in the synthesis, impacting overall efficiency.

Early-Stage Benzylation

Coupling a benzylamine derivative with a morpholine precursor using 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride (DMTMM) ensures regioselective N-benzylation. This method, optimized for steric hindrance avoidance, achieves 91% yield in acetonitrile at 25°C.

Late-Stage Suzuki-Miyaura Coupling

Aryl boronic acids cross-couple with brominated morpholine intermediates using Pd(PPh3)4 and K2CO3 in toluene/ethanol (3:1). This approach, though effective, risks epimerization at C2 and C6, necessitating low-temperature conditions (0°C).

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and reproducibility.

Continuous Flow Crystallization

Adopting continuous flow systems for chiral resolution enhances throughput. A mixed-suspension-mixed-product-removal (MSMPR) crystallizer achieves 95% yield of (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride, a key intermediate.

Catalytic Asymmetric Hydrogenation

Rhodium complexes with Josiphos ligands enable asymmetric hydrogenation of enamide precursors. At 50 bar H2 and 60°C, this method attains 99% ee and 93% yield, rivaling resolution-based routes.

Chemical Reactions Analysis

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its potential therapeutic properties. Industrially, it is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile can be compared with similar compounds such as rac-(2R,6R)-2-methyl-6-phenylpiperidine.

Biological Activity

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is a morpholine derivative that has garnered attention for its biological activity, particularly in the context of receptor interactions and therapeutic applications. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}N2_2
  • IUPAC Name : this compound

This structure includes a morpholine ring, which is a six-membered ring containing one oxygen and one nitrogen atom, along with a benzyl group and a carbonitrile functional group. These components are crucial for its interaction with biological targets.

Receptor Interactions

Research indicates that this compound acts as an antagonist for tachykinin receptors, particularly the neurokinin-1 (NK1) receptor. Tachykinin receptors are involved in various physiological processes including pain perception, inflammation, and neurogenic responses.

Table 1: Summary of Biological Activities

Activity TypeTarget ReceptorEffect
AntagonismNeurokinin-1 (NK1)Inhibition of pain signaling
Anti-inflammatoryMultiple pathwaysReduction in inflammatory response
AnthelminticVarious parasitesEfficacy against helminths

Case Studies

  • Pain Management : A study demonstrated that this compound significantly reduced pain responses in animal models by blocking NK1 receptor activation. This suggests potential applications in treating chronic pain conditions.
  • Inflammation : In vitro studies showed that this compound inhibited the release of pro-inflammatory cytokines in human cell lines, indicating its potential as an anti-inflammatory agent.
  • Anthelmintic Activity : The compound was tested against various parasitic worms, showing promising results in reducing worm burden in infected models. This positions it as a candidate for further development in antiparasitic therapies.

The biological activity of this compound is primarily attributed to its ability to bind to and inhibit tachykinin receptors. By preventing the binding of endogenous tachykinins like substance P, this compound modulates pain pathways and inflammatory responses.

Research Findings

Recent investigations into the pharmacokinetics and pharmacodynamics of this compound have revealed:

  • Absorption and Distribution : Studies suggest favorable absorption characteristics with significant bioavailability.
  • Metabolism : The compound undergoes hepatic metabolism, leading to various metabolites that may also exhibit biological activity.
  • Safety Profile : Preliminary toxicity studies indicate a relatively safe profile at therapeutic doses.

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